(3,5-Dichloro-2-pyridyloxy)acetic acid

Description

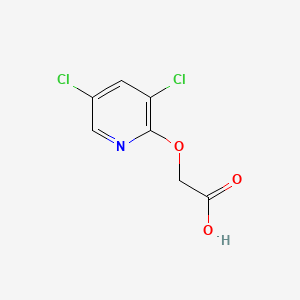

(3,5-Dichloro-2-pyridyloxy)acetic acid is a chlorinated pyridine derivative with the molecular formula C₇H₅Cl₂NO₃. Its structure comprises a pyridine ring substituted with chlorine atoms at the 3- and 5-positions, an oxygen atom bridging the 2-position to an acetic acid moiety. The acetic acid group enhances water solubility, while the chlorine substituents influence electron distribution, stability, and interaction with biological targets .

Properties

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-4-1-5(9)7(10-2-4)13-3-6(11)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLCRHMAZYOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-pyridyloxy)acetic acid typically involves the chlorination of 2-pyridinol followed by esterification and subsequent hydrolysis. One common method includes:

Chlorination: 2-pyridinol is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 3 and 5 positions.

Esterification: The chlorinated intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the ester.

Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and esterification processes, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-pyridyloxy)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated derivatives.

Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include pyridine oxides.

Reduction: Products include dechlorinated pyridines.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dichloro-2-pyridyloxy)acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a herbicide and its effects on plant growth. It is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, particularly herbicides. Its ability to disrupt plant growth makes it effective in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-pyridyloxy)acetic acid involves its interaction with specific molecular targets in plants. It inhibits key enzymes involved in the biosynthesis of essential amino acids, leading to the disruption of protein synthesis and plant growth. The compound may also interfere with cellular signaling pathways, further contributing to its herbicidal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, (3,5-Dichloro-2-pyridyloxy)acetic acid is compared below with three structurally analogous pyridyloxy acetic acid derivatives. Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Acidity: The pKa of the acetic acid group is influenced by electron-withdrawing substituents on the pyridine ring. Chlorine atoms (as in the target compound) lower the pKa (~3.2) compared to the amino-substituted analog (~4.1) due to reduced electron-donating effects . Nitro groups (e.g., in 3-Chloro-5-nitro-2-pyridyloxy acetic acid) further decrease pKa (~1.9) via strong electron withdrawal.

Solubility Trends: Fluorine substitution (e.g., 3,5-Difluoro analog) increases water solubility (620 mg/L) due to enhanced polarity, whereas bulkier groups like nitro reduce solubility (180 mg/L). The amino group in the 4-Amino-3,5-dichloro-6-fluoro derivative slightly reduces solubility compared to the target compound, likely due to hydrogen-bonding interactions increasing crystallinity .

Biological Activity: Herbicidal Activity: The dichloro-substituted target compound exhibits moderate herbicidal activity, whereas the 3,5-difluoro analog shows reduced efficacy, suggesting chlorine’s role in target binding .

Research Findings and Mechanistic Insights

- Structure-Activity Relationships (SAR) : Chlorine atoms at the 3- and 5-positions enhance stability and lipophilicity, favoring membrane penetration in plants. Fluorine, while polar, may disrupt π-π stacking in enzyme binding sites .

- Metabolic Pathways: Amino-substituted analogs (e.g., 4-amino derivative) are prone to N-oxidation, generating reactive intermediates implicated in toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.